molecular formula C16H17N3O4 B2909921 2-(cyclopropanecarboxamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide CAS No. 1396815-34-1

2-(cyclopropanecarboxamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide

Cat. No.: B2909921
CAS No.: 1396815-34-1
M. Wt: 315.329
InChI Key: HPYFIRYZLCEOAU-UHFFFAOYSA-N
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Description

2-(Cyclopropanecarboxamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide is a synthetic oxazole derivative characterized by a central oxazole ring substituted at position 2 with a cyclopropanecarboxamido group and at position 4 with a carboxamide group linked to a 2-methoxy-5-methylphenyl moiety. This structure confers unique physicochemical and biological properties, making it a candidate for exploration in medicinal chemistry, particularly in targeting enzymes or receptors requiring rigid, lipophilic scaffolds.

Properties

IUPAC Name

2-(cyclopropanecarbonylamino)-N-(2-methoxy-5-methylphenyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-9-3-6-13(22-2)11(7-9)17-15(21)12-8-23-16(18-12)19-14(20)10-4-5-10/h3,6-8,10H,4-5H2,1-2H3,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYFIRYZLCEOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=COC(=N2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Cyclopropanecarboxamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula C16H18N2O3C_{16}H_{18}N_{2}O_{3}. Its structure features a cyclopropanecarboxamide moiety linked to an oxazole ring, which is known for its diverse biological activities.

Research indicates that this compound may act as an inhibitor of specific enzymes involved in lipid metabolism, particularly acid ceramidase (AC). AC plays a crucial role in the metabolism of sphingolipids, which are essential for various cellular processes including apoptosis and cell signaling. Inhibiting AC can potentially lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases .

Anticancer Activity

Studies have shown that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, a related compound demonstrated potent inhibition of cancer cell proliferation in vitro, with IC50 values indicating effective target engagement in human neuroblastoma cells .

Antimicrobial Activity

The antimicrobial potential of oxazole derivatives has been documented extensively. A review highlighted that several oxazole compounds possess activity against various pathogens, including fungi and bacteria. For example, specific derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.8 to 3.2 µg/ml against Candida species and Aspergillus .

Case Studies

  • Inhibition of Acid Ceramidase : A study focused on a series of substituted oxazol-2-one-3-carboxamides demonstrated their ability to inhibit AC effectively. The lead compound exhibited an IC50 value of 0.025 µM, showing promise for further development as a therapeutic agent for sphingolipid-related disorders .
  • Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of various oxazole derivatives against clinical isolates. The results indicated that certain compounds had potent activity against resistant strains of bacteria, suggesting their potential as new antibiotics .

Table 1: Inhibitory Potencies of Related Compounds on Acid Ceramidase

CompoundIC50 (µM)
8a0.025
12a0.050
32b0.015

Table 2: Antimicrobial Activity Against Fungal Strains

CompoundCandida albicansAspergillus niger
111.6 µg/ml1.6 µg/ml
120.8 µg/ml0.8 µg/ml

Comparison with Similar Compounds

Key Structural Features :

  • Oxazole Core : A five-membered heterocyclic ring with nitrogen and oxygen atoms, contributing to aromatic stability and hydrogen-bonding capabilities.
  • Cyclopropane Substituent : The cyclopropanecarboxamido group introduces conformational rigidity and may enhance metabolic stability.

Structural Analogs and Substituent Variations

The compound’s closest analogs involve modifications to the carboxamide-linked aromatic group or the oxazole substituents. A notable analog is 2-(Cyclopropanecarboxamido)-N-(furan-2-ylmethyl)oxazole-4-carboxamide (CAS: 1396808-78-8), which replaces the 2-methoxy-5-methylphenyl group with a furan-2-ylmethyl substituent .

Table 1: Structural and Functional Comparison
Property Target Compound (2-methoxy-5-methylphenyl) Analog (furan-2-ylmethyl)
Aromatic Group 2-methoxy-5-methylphenyl (electron-rich) Furan-2-ylmethyl (polar, π-deficient)
Lipophilicity Higher (due to methoxy and methyl groups) Lower (furan’s polarity)
Reactivity Stable under ambient conditions Prone to oxidation (furan instability)
Toxicity Profile Potential hepatic/renal toxicity (aryl groups) Acute aquatic toxicity, organ damage reported
Storage Conditions Likely requires dry, ventilated storage Dry, ventilated, avoid sunlight

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